molecular formula C20H18N2O2 B1652611 4-(2-Benzoylvinyl)antipyrine CAS No. 15183-03-6

4-(2-Benzoylvinyl)antipyrine

Cat. No.: B1652611
CAS No.: 15183-03-6
M. Wt: 318.4 g/mol
InChI Key: PIGWVJQKUCBAAN-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Benzoylvinyl)antipyrine is a derivative of antipyrine, a heterocyclic compound first synthesized in 1883 with antipyretic properties . Antipyrine derivatives are structurally versatile, enabling modifications that enhance biological activity, solubility, or stability. The benzoylvinyl group in this compound introduces a conjugated system comprising a benzoyl moiety (C₆H₅CO-) linked via a vinyl (-CH=CH-) bridge to the antipyrine core.

Properties

CAS No.

15183-03-6

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

1,5-dimethyl-4-[(E)-3-oxo-3-phenylprop-1-enyl]-2-phenylpyrazol-3-one

InChI

InChI=1S/C20H18N2O2/c1-15-18(13-14-19(23)16-9-5-3-6-10-16)20(24)22(21(15)2)17-11-7-4-8-12-17/h3-14H,1-2H3/b14-13+

InChI Key

PIGWVJQKUCBAAN-BUHFOSPRSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=CC(=O)C3=CC=CC=C3

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)/C=C/C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=CC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

  • 4-Aminoantipyrine: A foundational derivative used in medicinal and agricultural chemistry. The amino (-NH₂) group at the 4-position facilitates Schiff base formation, enabling coordination with metal ions . In contrast, the benzoylvinyl group in 4-(2-Benzoylvinyl)antipyrine introduces steric bulk and electron-withdrawing effects, which may reduce nucleophilicity but enhance π-π stacking interactions in biological systems .
  • 4-Fluoroantipyrine : Radiolabeled analogs like 4-[¹⁸F]fluoroantipyrine exhibit rapid biodistribution, with higher concentrations in well-perfused tissues compared to iodinated analogs. The electron-withdrawing fluorine atom improves metabolic stability, whereas the benzoylvinyl group may confer similar stability via conjugation .
  • Schiff Base Derivatives: Compounds like 4-(3,4-dihydroxybenzylideneamino)antipyrine (DHBAP) and 4-(2,3,4-trihydroxybenzylideneamino)antipyrine (THBAP) feature hydroxyl-rich substituents that enhance solubility and metal-chelation capacity.

Pharmacokinetics

  • Tissue Distribution : 4-[¹⁸F]fluoroantipyrine reaches equilibrium in blood within 0.5 minutes post-injection, with higher tissue uptake than iodinated analogs. The benzoylvinyl group’s lipophilicity could enhance membrane permeability but reduce aqueous solubility .
  • Half-Life and Clearance : Antipyrine’s half-life in calves is ~12 hours, with metabolic clearance of 0.75–0.80 mL/min/kg. Structural analogs with bulky substituents (e.g., benzoylvinyl) may exhibit longer half-lives due to reduced enzymatic degradation .

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